Integrin Antagonists 27
Overview
Description
Integrin Antagonists 27 is a small molecule integrin αvβ3 antagonist with a binding affinity of 18 nM . It is considered a novel anticancer agent . It has been treated with a panel of cancer cell-lines, including breast cancer cell line MDA-MB-435, breast cancer cell lines MCF-7, mouse fibroblast NIH3T3, ovarian cancer cell line HEY, and lung cancer cell line NCI-H1975 .
Synthesis Analysis
The synthesis of antagonists capable of blocking the interaction of integrin with their cell adhesion molecule (CAM) or extra cellular matrix (ECM) ligands may represent a promising approach to treat various pathological conditions . Integrin ligands, such as RDG, LDV, or BIO1211 show high activity in vitro but rapid enzymatic hydrolysis and clearance in vivo .Molecular Structure Analysis
Integrins are heterodimeric glycoproteins crucial to the physiology and pathology of many biological functions . They mediate immune cell trafficking, migration, and immunological synapse formation during inflammation and cancer . The recognition of the vital roles of integrins in various diseases revealed their therapeutic potential .Chemical Reactions Analysis
Analytical TLC was carried out on 0.25 mm thick aluminium plates precoated with Merck Kieselgel F254 silica gel (VWR) and visualised by UV and aqueous alkaline potassium permanganate solution .Physical And Chemical Properties Analysis
Integrin Antagonists 27 has a molecular weight of 444.44 and a molecular formula of C24H20N4O5 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO .Scientific Research Applications
Cancer Therapy
Integrin antagonists play a significant role in cancer therapy. They regulate cellular functions crucial to the initiation, progression, and metastasis of solid tumors. For example, cilengitide, an αvβ3 and αvβ5 integrin inhibitor, has shown promising results in Phase II clinical trials for glioblastoma (Desgrosellier & Cheresh, 2010). Similarly, αvβ3 integrin antagonists have been identified as potential therapeutic agents for treating both solid tumors and metastases, highlighting their role in inhibiting blood vessel formation associated with tumor growth (Kerr, Slee, & Mousa, 2002).
Anti-Thrombotic and Anti-Inflammatory Applications
Integrin antagonists are used therapeutically to target platelet αIIbβ3 integrin in preventing thrombotic complications. They are also utilized in managing multiple sclerosis and inflammatory bowel disease by targeting lymphocyte α4β1 and α4β7 integrins (Ley, Rivera-Nieves, Sandborn, & Shattil, 2016). These applications demonstrate the broad therapeutic potential of integrin antagonists in various inflammatory and thrombotic disorders.
Drug Development and Design
Integrin antagonists have spurred interest in drug development, with efforts focusing on designing molecules targeting multiple integrin receptors. This approach is seen as a way to circumvent potential drug resistance and promote more effective cancer therapies (Sheldrake & Patterson, 2014). The design and synthesis of RGD-containing αvβ3 integrin antagonists, both in monomeric and multimeric formats, are examples of such efforts, reflecting the significant role of integrins in pathological roles (Auzzas et al., 2010).
Therapeutic and Diagnostic Uses
Some integrin antagonists are being explored for their dual role as therapeutic and diagnostic agents. For instance, αvβ3 integrin antagonists are not only considered for treating cancers but also as diagnostic imaging agents and for site-directed drug delivery to solid tumors (Kerr, Slee, & Mousa, 2002). This multifacetedapplication underscores the versatility of integrin antagonists in medical science.
Impact on Angiogenesis and Tumor Progression
Integrin antagonists have been recognized for their impact on angiogenesis and tumor progression. They are being evaluated for their potential role in pulmonary, dermatological, gastrointestinal, or rheumatic diseases. Targeting integrin subclasses, such as α4 and β2 integrins, and collagen-binding integrins, is a key strategy in mitigating inflammatory processes associated with various diseases (Vanderslice & Woodside, 2006).
Integrin Antagonists in Molecular Medicine
The role of integrin antagonists extends to molecular medicine, particularly in the context of developing multifunctional systems. These systems, based on RGD-integrin ligands, have shown potential in addressing a range of medical conditions, illustrating the adaptability and therapeutic significance of integrin antagonists in various medical applications (Auzzas et al., 2010).
Safety And Hazards
Future Directions
Despite the great effort in the last thirty years, up to now, only seven integrin-based drugs have entered the market . Recent advances in the understanding of integrin function, ligand interaction, and signaling pathways suggest novel strategies for inhibiting integrin function that could help harness their full potential as therapeutic targets .
properties
IUPAC Name |
3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCKKLXERBMNHP-MOSHPQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Integrin Antagonists 27 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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